1,1,1-Trifluoro-2,3-epoxybutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

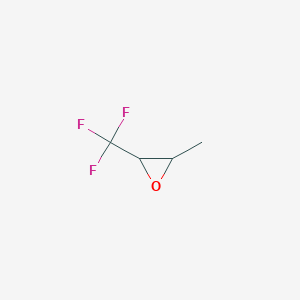

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-3(8-2)4(5,6)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQUINRDKAWANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380376 | |

| Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-30-4 | |

| Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-2,3-epoxybutane

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 1,1,1-Trifluoro-2,3-epoxybutane, a valuable fluorinated building block in medicinal chemistry and materials science. The document delves into the primary synthetic strategies, including the epoxidation of trifluoromethylated alkenes and stereoselective approaches from chiral precursors. A thorough examination of reaction mechanisms, catalytic systems, and practical experimental protocols is presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for the successful synthesis and application of this versatile compound.

Introduction: The Significance of Trifluoromethylated Epoxides

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties. This "trifluoromethyl effect" often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, trifluoromethylated compounds are of significant interest in drug discovery and development. This compound, also known as 2-methyl-3-(trifluoromethyl)oxirane, serves as a key chiral intermediate for the synthesis of more complex fluorinated molecules.[1] Its strained three-membered ring is susceptible to nucleophilic ring-opening reactions, providing a versatile platform for introducing the trifluoromethyl group and creating new stereocenters.

This guide will explore the principal synthetic routes to this compound, with a focus on both racemic and stereoselective methods. We will examine the underlying chemical principles that govern these transformations and provide detailed, actionable protocols for their implementation in a laboratory setting.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be broadly categorized into two main approaches: the direct epoxidation of a corresponding trifluoromethylated alkene and the construction of the epoxide from a chiral precursor, which allows for stereocontrol.

Epoxidation of (E/Z)-1,1,1-Trifluorobut-2-ene

The most direct route to this compound involves the epoxidation of (E/Z)-1,1,1-Trifluorobut-2-ene. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the double bond, making the choice of oxidant and reaction conditions crucial for a successful transformation.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen atom is transferred from the peroxy acid to the alkene.

Experimental Protocol 1: Epoxidation of (E/Z)-1,1,1-Trifluorobut-2-ene with m-CPBA

-

Reaction Setup: To a solution of (E/Z)-1,1,1-Trifluorobut-2-ene (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add m-CPBA (1.2 eq) portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct, m-chlorobenzoic acid.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford this compound.

An alternative and cost-effective method for the epoxidation of electron-deficient alkenes is the use of sodium hypochlorite (NaOCl).[2][3] This method often proceeds under basic conditions and can be advantageous for large-scale synthesis. The reaction typically involves the formation of a halohydrin intermediate, which then undergoes intramolecular cyclization to form the epoxide.

Experimental Protocol 2: Epoxidation using Sodium Hypochlorite

-

Reaction Setup: In a biphasic system of an organic solvent (e.g., toluene) and an aqueous solution of sodium hypochlorite (NaOCl), add the (E/Z)-1,1,1-Trifluorobut-2-ene substrate. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate.

-

Reaction Conditions: Stir the mixture vigorously at room temperature.

-

Workup and Purification: After the reaction is complete, separate the organic layer, wash with water and brine, dry over a suitable drying agent, and purify by distillation.

Stereoselective Synthesis

For applications in drug development, the stereochemistry of this compound is often critical. Stereoselective synthetic routes are therefore highly valuable.

The Sharpless-Katsuki asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[4][5][6][7][8] To apply this to the synthesis of this compound, a suitable trifluoromethylated allylic alcohol precursor is required, such as (E)-4,4,4-Trifluorobut-2-en-1-ol. The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation.

Reaction Pathway: Sharpless-Katsuki Epoxidation

Sources

- 1. This compound | C4H5F3O | CID 2777109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

- 3. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

Introduction: The Strategic Value of a Fluorinated Epoxide

An In-Depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoro-2,3-epoxybutane

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as 2-methyl-3-(trifluoromethyl)oxirane, is a fluorinated epoxide that serves as a highly valuable building block in modern synthetic and medicinal chemistry.[1][2] The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in drug design, often enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a detailed exploration of the chemical properties, reactivity, and synthetic utility of this compound, offering field-proven insights for its application in research and development.

This molecule exists as two diastereomers, cis and trans, the structures of which have been confirmed through microwave spectroscopy.[5] The presence of the potent electron-withdrawing CF₃ group next to the three-membered oxirane ring imparts unique and highly predictable reactivity, primarily centered around the regioselective opening of the epoxide. Understanding these properties is crucial for leveraging this building block to its full potential in the synthesis of complex, high-value chemical entities.

Physicochemical and Spectroscopic Profile

The fundamental physical and chemical properties of this compound are summarized below. These data are essential for planning reactions, purification procedures, and ensuring safe handling.

Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-3-(trifluoromethyl)oxirane | [1] |

| CAS Number | 406-30-4 | [1][6] |

| Molecular Formula | C₄H₅F₃O | [1][7] |

| Molecular Weight | 126.08 g/mol | [1][7] |

| Boiling Point | 55-58 °C | [6][7] |

| Appearance | Colorless liquid | Inferred from related compounds |

Spectroscopic Characterization

-

¹H NMR: The spectrum would feature signals for the two protons on the epoxide ring and the methyl group protons. The proton at C2 (adjacent to the CF₃ group) would likely appear as a quartet due to coupling with the three fluorine atoms (³J_HF). The proton at C3 would be a multiplet due to coupling with the C2 proton and the methyl protons.

-

¹³C NMR: The carbon atom of the CF₃ group will appear as a quartet due to one-bond C-F coupling (¹J_CF). The two carbons of the oxirane ring (C2 and C3) will also be affected by fluorine coupling, with C2 showing a larger two-bond coupling constant (²J_CF) than C3 (³J_CF).

-

¹⁹F NMR: A singlet (or a closely coupled multiplet depending on the resolution and coupling to adjacent protons) is expected, with a chemical shift characteristic of a CF₃ group attached to a saturated carbon.

-

Infrared (IR) Spectroscopy: Key signals would include C-H stretching frequencies around 2900-3000 cm⁻¹, strong C-F stretching bands typically in the 1100-1300 cm⁻¹ region, and characteristic epoxide C-O stretching and ring deformation bands.

Synthesis and Stereochemistry

The primary route to fluorinated epoxides like this compound involves the epoxidation of a corresponding trifluoromethylated alkene. The high electrophilicity of alkenes bearing electron-withdrawing groups facilitates this transformation.[8][9] A plausible and efficient synthesis would involve the epoxidation of 3,3,3-trifluoro-1-butene.

Caption: Plausible synthetic workflow for this compound.

This reaction typically yields a mixture of cis and trans diastereomers. The separation of these isomers can be challenging and may require careful chromatographic techniques or fractional distillation. For stereospecific applications, asymmetric epoxidation methods can be employed to selectively generate one enantiomer of either the cis or trans isomer.

Chemical Reactivity: The Regioselective Ring-Opening Reaction

The synthetic utility of this compound is dominated by the nucleophilic ring-opening of its strained three-membered ring.[10] The presence of the CF₃ group exerts a profound electronic effect that dictates the reaction's outcome with exceptional predictability.

Mechanistic Principles: The Influence of the Trifluoromethyl Group

The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This has two major consequences:

-

Inductive Effect: The CF₃ group inductively pulls electron density away from the adjacent carbon (C2) of the epoxide ring. This makes C2 highly electron-deficient.

-

Steric and Electronic Repulsion: An incoming nucleophile will experience strong electrostatic repulsion from the electron-rich fluorine atoms of the CF₃ group, making a direct attack at C2 unfavorable.[9]

Under neutral or basic conditions, the reaction proceeds via a classic Sₙ2 mechanism.[11][12] The nucleophile will preferentially attack the carbon atom that is less sterically and electronically hindered. In this case, the attack occurs almost exclusively at C3 (the methyl-substituted carbon).

Under strongly acidic conditions, the reaction mechanism can shift towards an Sₙ1-like character.[13][14] The epoxide oxygen is first protonated, creating a better leaving group. The ring then opens to form a carbocation-like intermediate. While typically the more substituted carbon would stabilize a positive charge better, the powerful destabilizing inductive effect of the adjacent CF₃ group makes the formation of a carbocation at C2 extremely unfavorable. Therefore, even under acidic conditions, nucleophilic attack is heavily biased towards C3.

Regio- and Stereoselectivity

The Sₙ2 ring-opening is both highly regioselective and stereospecific. The nucleophile attacks C3 from the side opposite the C-O bond, leading to an inversion of the stereochemical configuration at that center. This results in an anti-relationship between the newly introduced nucleophile and the hydroxyl group at C2.[9][15]

Caption: Mechanism of nucleophilic attack on this compound.

This predictable outcome is a significant advantage, allowing for the construction of specific stereoisomers, which is of paramount importance in drug development.

Applications in Medicinal Chemistry and Drug Development

Fluorinated building blocks are indispensable in modern drug discovery.[16][17] this compound provides a direct and efficient route to install a β-trifluoromethyl, γ-hydroxy motif, a valuable pharmacophore.

The introduction of the CF₃ group can:

-

Block Metabolic Oxidation: The C-F bond is exceptionally strong, and the CF₃ group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

-

Increase Lipophilicity: The CF₃ group often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[4][18]

-

Modulate pKa: The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH and potentially improving its solubility or receptor binding.

The workflow below illustrates how this building block can be integrated into a drug discovery program.

Caption: Conceptual workflow for drug discovery using the title epoxide.

Handling and Safety Considerations

Like most epoxides, this compound should be handled with care in a well-ventilated chemical fume hood.[10][19] It is classified as a flammable liquid that is toxic if swallowed and causes skin, eye, and respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[20] Keep the container tightly closed. Epoxides can slowly polymerize, so storage under an inert atmosphere is recommended for long-term stability.[20]

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can cause vigorous or violent reactions.[10][20]

-

Spill & Disposal: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[10] Dispose of the chemical waste in accordance with local, state, and federal regulations.

Experimental Protocol: Representative Ring-Opening with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine, based on established methods for similar fluorinated epoxides.[8]

Objective: To synthesize an anti-2-amino-1-(trifluoromethyl)butan-2-ol derivative.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.2 eq)

-

Anhydrous solvent (e.g., ethanol or acetonitrile)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.2 eq) and the anhydrous solvent (to make a ~0.5 M solution).

-

Addition of Epoxide: Place the flask under an inert atmosphere. Add this compound (1.0 eq) dropwise to the stirred solution at room temperature. Causality Note: A slight excess of the amine nucleophile is used to ensure complete consumption of the limiting epoxide reagent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-50 °C, if the reaction is sluggish). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting epoxide is consumed. Expertise Insight: The high reactivity of the strained epoxide ring often allows these reactions to proceed to completion at ambient temperature without the need for a catalyst.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove any excess amine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield the desired amino alcohol. Self-Validation: The high regioselectivity of the reaction minimizes the formation of isomeric byproducts, simplifying purification.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. The stereochemical outcome can be confirmed by X-ray crystallography or advanced NMR techniques like NOESY if necessary.

References

-

Yamazaki, T., et al. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 20, 2421–2433. [Link]

-

Doyle, A. G., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(10), 3268–3269. [Link]

-

ResearchGate. (n.d.). 1,1,1‐Trifluoro‐2,3‐epoxypropane. Request PDF. Retrieved from [Link]

-

Yamazaki, T., et al. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

-

Mossine, A. V., et al. (2018). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. Organic Letters, 20(15), 4433–4437. [Link]

-

University of Illinois IDEALS. (n.d.). The Microwave Spectra And Molecular Structures Of Cis- And Trans-1,1,1-trifluoro-2,3-epoxybutane. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

-

Chem Help ASAP. (2019, September 12). epoxide openings with weak nucleophiles [Video]. YouTube. [Link]

-

MDPI. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules. [Link]

-

ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. [Link]

-

Academia.edu. (n.d.). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. Retrieved from [Link]

-

NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. Retrieved from [Link]

-

Arkat USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 18.7: Reactions of Epoxides- Ring-opening. [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Chemistry Steps. (n.d.). Epoxide Ring-Opening Reactions. Retrieved from [Link]

-

Nanjing Chemical Material Corp. (n.d.). Safety Considerations Associated with 1,2-Epoxybutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. [Link]

Sources

- 1. This compound | C4H5F3O | CID 2777109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]

- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. The Microwave Spectra And Molecular Structures Of Cis- And Trans-1,1,1-trifluoro-2,3-epoxybutane | IDEALS [ideals.illinois.edu]

- 6. This compound [oakwoodchemical.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. 2,3-EPOXYBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 17. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 1,1,1-Trifluoro-2,3-epoxybutane

Introduction: The Significance of Fluorinated Epoxides

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating chemical and physical properties. The trifluoromethyl group, in particular, is a powerful bioisostere and a modulator of lipophilicity, metabolic stability, and binding affinity. When this group is installed adjacent to a reactive epoxide ring, as in 1,1,1-Trifluoro-2,3-epoxybutane, it creates a chiral building block of significant synthetic potential.

Part 1: Foundational Analysis - Confirming Constitution

Before delving into the nuances of stereochemistry, the foundational steps must confirm the molecule's constitution: its molecular formula and the connectivity of its atoms. Mass spectrometry and infrared spectroscopy serve as our primary tools for this initial validation.

Mass Spectrometry (MS): The Molecular Blueprint

The first analytical checkpoint is to confirm the molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is the ideal starting point due to the compound's expected volatility (Boiling Point: 55-58 °C)[1][2].

Core Insight: The fragmentation pattern in EI-MS is not random; it is a direct consequence of the molecule's structure. The stability of the resulting carbocations dictates the major fragmentation pathways, providing a structural fingerprint[3]. For trifluoromethyl compounds, characteristic losses of fluorine-containing fragments are expected[4].

Predicted Mass Spectrum Fragmentation: The molecular ion (M⁺) for C₄H₅F₃O is expected at m/z = 126.03[5]. Key fragmentation pathways will likely involve the cleavage of bonds adjacent to the stabilizing oxygen atom or the formation of stable carbocations.

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Origin of Fragment | Significance |

| 126 | [C₄H₅F₃O]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight. |

| 111 | [C₃H₂F₃O]⁺ | Loss of a methyl radical (•CH₃) | Indicates a labile methyl group. |

| 83 | [C₃H₄F₂O]⁺ | Rearrangement and loss of HF | Possible for fluorinated compounds. |

| 57 | [C₄H₅O]⁺ or [C₃H₂F]⁺ | Loss of CF₃ or complex rearrangement | Loss of the trifluoromethyl group is a major pathway. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation | A hallmark of CF₃-containing molecules. |

| 43 | [C₂H₃O]⁺ | Cleavage of the epoxide ring | Provides evidence of the core structure. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 ppm) in a volatile, inert solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL with a split ratio of 50:1 to avoid column overloading.

-

Temperature Program: Start at 40°C (hold 2 min), ramp to 150°C at 10°C/min. This ensures good separation from solvent and any potential impurities.

-

-

MS Detection (EI):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 35 to 200 to capture all relevant fragments.

-

-

High-Resolution MS (HRMS): To confirm the elemental composition, perform an analysis using a GC-TOF or GC-Orbitrap system. The measured exact mass of the molecular ion should be within 5 ppm of the theoretical mass (126.02925).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy provides rapid confirmation of the key functional groups: the epoxide ring and the trifluoromethyl group. The analysis can be performed on a neat liquid sample using a KBr plate or in the gas phase.

Core Insight: The strained three-membered ring of an epoxide gives rise to characteristic C-O-C stretching vibrations that are distinct from those in acyclic ethers[6]. These peaks, combined with the intense C-F stretching bands, provide a unique diagnostic signature.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Significance |

| ~3050-2950 | C-H Stretch (sp³ carbons) | Medium-Strong | Confirms the presence of methyl and methine groups. |

| ~1260 | Epoxide Ring "Breathing" (Symmetric) | Strong | Characteristic of the epoxide ring structure[6]. |

| ~1150-1050 | C-F Stretch (asymmetric and symmetric) | Very Strong, Multiple Bands | Unambiguous evidence of the trifluoromethyl group. |

| ~950-810 | Epoxide Ring (Asymmetric C-O-C Stretch) | Strong | A key diagnostic peak for epoxides[6][7]. |

Experimental Protocol: Liquid-Phase FTIR

-

Sample Preparation: Place a single drop of the neat liquid analyte between two polished salt plates (KBr or NaCl).

-

Data Acquisition:

-

Instrument: Any standard FTIR spectrometer.

-

Scan Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction using a scan of the empty salt plates.

Part 2: Core Elucidation - The Power of Multinuclear NMR

With the constitution confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating the precise connectivity and, crucially, the relative stereochemistry of the molecule. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR is essential.

The Analytical Workflow

Caption: A logical workflow for the NMR-based structure elucidation of this compound.

¹⁹F NMR: The Fluorine Probe

Causality: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this is the most logical starting point[6]. It provides a clean, simple window into the electronic environment of the trifluoromethyl group.

-

Expected Spectrum: A single resonance is expected. The chemical shift for a CF₃ group adjacent to an sp³ carbon is typically in the range of -60 to -80 ppm (relative to CFCl₃)[8][9]. Due to coupling with the single vicinal proton on the epoxide ring (³J(H,F)), this signal should appear as a doublet .

¹H NMR: The Key to Stereochemistry

The ¹H NMR spectrum will provide the most critical piece of information: the relative orientation of the substituents on the epoxide ring.

Core Insight: The magnitude of the vicinal coupling constant (³J) between two protons on an epoxide ring is dependent on their dihedral angle. For cis protons, the angle is small, leading to a larger coupling constant. For trans protons, the angle is larger, resulting in a smaller coupling constant. This is an inversion of the trend seen in alkenes but is well-established for small rings[10].

-

³J(H,H) cis: Typically ~4-5 Hz

-

³J(H,H) trans: Typically ~2-3 Hz

Predicted ¹H NMR Signals:

| Proton Label | Approx. δ (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |

| H_a (on C-2) | 3.2 - 3.6 | Doublet of Quartets (dq) | ³J(H_a,H_b) = cis/trans dependent; ³J(H_a,F) = ~6-8 Hz | Deshielded by both the oxygen and the CF₃ group. Coupled to H_b and the three F atoms. |

| H_b (on C-3) | 2.9 - 3.3 | Doublet of Quartets (dq) | ³J(H_a,H_b) = cis/trans dependent; ³J(H_b,H_c) = ~6-7 Hz | Deshielded by oxygen. Coupled to H_a and the three H_c protons. |

| H_c (CH₃) | 1.3 - 1.6 | Doublet (d) | ³J(H_c,H_b) = ~6-7 Hz | Standard alkyl region. Coupled to H_b. |

The definitive assignment of cis vs. trans is made by measuring the ³J(Hₐ,Hₑ) coupling constant.

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum confirms the presence of four distinct carbon environments.

Core Insight: The CF₃ group exerts a strong influence on the ¹³C chemical shifts. The carbon directly attached (C-2) will be significantly deshielded and will appear as a quartet due to one-bond C-F coupling (¹J(C,F)), which is typically very large (~280-300 Hz). The adjacent carbon (C-3) will also show a smaller two-bond coupling (²J(C,F)).

Predicted ¹³C NMR Signals:

| Carbon Label | Approx. δ (ppm) | Multiplicity (from C-F coupling) | Justification |

| C-1 (CF₃) | 120 - 125 | Quartet (q), ¹J(C,F) ≈ 280 Hz | Highly deshielded by three fluorine atoms. |

| C-2 (CH-CF₃) | 55 - 65 | Quartet (q), ²J(C,F) ≈ 30-40 Hz | Epoxide carbon deshielded by CF₃ and O. |

| C-3 (CH-CH₃) | 50 - 60 | Singlet (or small quartet from ³J(C,F)) | Epoxide carbon. |

| C-4 (CH₃) | 10 - 20 | Singlet | Standard alkyl carbon. |

Part 3: Data Integration and Final Structure Confirmation

The final structure is confirmed by integrating all spectroscopic data. The MS and FTIR confirm the molecular formula and functional groups. The ¹⁹F and ¹³C NMR data confirm the trifluoromethyl-epoxybutane skeleton. The ¹H NMR coupling constants provide the definitive stereochemical assignment.

Molecular Structures

Caption: Structures of cis- and trans-1,1,1-Trifluoro-2,3-epoxybutane. The key diagnostic for assignment is the proton-proton coupling constant (³J(H,H)) between the two epoxide hydrogens. Note: As a text-based AI, I cannot generate images. The IMG SRC paths are placeholders for actual chemical structure images.

Self-Validation: The entire process is self-validating. For example, the doublet observed in the ¹⁹F NMR spectrum predicts a single adjacent proton, which is confirmed by the ¹H NMR. The doublet of quartets for Hₐ in the ¹H spectrum is perfectly explained by its coupling to one Hₑ and three F atoms. The quartet for C-2 in the ¹³C spectrum confirms its proximity to the CF₃ group. This web of interconnected data provides an exceptionally high degree of confidence in the final assignment.

Detailed Experimental Protocols

Protocol A: Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is chemically inert and effectively dissolves the analyte.

-

Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as a 0.00 ppm reference for both ¹H and ¹³C spectra. For ¹⁹F NMR, an external reference of CFCl₃ is typically used by the spectrometer software.

-

Sample Handling: Transfer the solution to a 5 mm NMR tube. Ensure the sample is free of particulate matter.

Protocol B: Multinuclear NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Tuning: Tune the probe for ¹H, ¹⁹F, and ¹³C frequencies.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8-16.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: ~100 ppm, centered around -70 ppm.

-

Relaxation Delay (d1): 5 seconds (to ensure quantitative accuracy if needed).

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

-

Spectral Width: ~220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

-

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ChemSynthesis. (2024). This compound. Retrieved from [Link]

-

Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Marshall, M. D., Knight, C., & Leung, H. O. (2022). The Microwave Spectra And Molecular Structures Of Cis- And Trans-1,1,1-trifluoro-2,3-epoxybutane. IDEALS. Retrieved from [Link]

- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame, 218, 267-279.

- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]

-

NIST. (n.d.). 3,3,3-Trifluoro-1,2-epoxypropane. NIST Chemistry WebBook. Retrieved from [Link]

- Dove Medical Press. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 5, 1-13.

- Patterson, A. (1959). Infrared Spectra of 1,2-Epoxybutane. Analytical Chemistry, 31(4), 646-647.

- ResearchGate. (2005).

- A study of the gas phase homodimers of 3,3,3-trifluoro-1,2-epoxypropane using quantum chemistry. (2023). The Journal of Chemical Physics, 158(12).

-

SpectraBase. (n.d.). 1,2-Epoxypentane. Retrieved from [Link]

- ACS Publications. (2023). Molecular Structures and Microwave Spectra of the Gas-Phase Homodimers of 3-Fluoro-1,2-epoxypropane and 3,3-Difluoro-1,2-epoxypropane. The Journal of Physical Chemistry A.

- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- NIH. (2016). New Frontiers and Developing Applications in 19F NMR. Analytical Chemistry, 88(1), 60-79.

-

Cheméo. (n.d.). Chemical Properties of 3,3,3-Trifluoro-1,2-epoxypropane. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

- ResearchGate. (2014).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1,2-EPOXYBUTANE(106-88-7) 1H NMR spectrum [chemicalbook.com]

- 5. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1,1,1-Trifluoro-2,3-epoxybutane (CAS 406-30-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-2,3-epoxybutane (CAS Number: 406-30-4), a fluorinated epoxide of significant interest in synthetic and medicinal chemistry. The introduction of a trifluoromethyl group into the epoxybutane scaffold imparts unique chemical properties that make it a valuable building block for the synthesis of complex fluorinated molecules. This guide will delve into the physicochemical properties, synthesis, reactivity, and safety considerations of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Trifluoromethylated Epoxide

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1] The trifluoromethyl group, in particular, can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound emerges as a key player in this field, offering a synthetically versatile platform for introducing the trifluoromethyl moiety. Its strained three-membered epoxide ring is primed for nucleophilic attack, allowing for the stereospecific construction of intricate molecular architectures.[2][3] This guide will explore the fundamental properties and applications of this unique reagent, providing researchers with the necessary knowledge to effectively utilize it in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 406-30-4 | [4][5] |

| Molecular Formula | C₄H₅F₃O | [5][6] |

| Molecular Weight | 126.08 g/mol | [5][6] |

| IUPAC Name | 2-methyl-3-(trifluoromethyl)oxirane | [4] |

| Synonyms | 1-(Trifluoromethyl)-1,2-propenoxide | [4] |

| Appearance | Liquid | |

| Boiling Point | 55-58 °C | [6] |

Molecular Structure and Stereochemistry

This compound exists as cis and trans isomers, each of which is chiral and can exist as a pair of enantiomers. The presence of the trifluoromethyl group significantly influences the electron distribution and reactivity of the epoxide ring.

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the epoxidation of the corresponding alkene, 3,3,3-Trifluoro-1-butene. This transformation is typically achieved using an oxidizing agent. A general protocol is outlined below, based on analogous epoxidation reactions of fluorinated olefins.[7][8]

Experimental Protocol: Epoxidation of 3,3,3-Trifluoro-1-butene

Causality of Experimental Choices: The choice of a suitable oxidizing agent is critical for efficient epoxidation while minimizing side reactions. Mild oxidants are often preferred to prevent undesired cleavage of the epoxide ring. The reaction temperature is maintained at a low level to enhance selectivity and control the exothermic nature of the reaction.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The solvent (e.g., dichloromethane or acetonitrile) and 3,3,3-Trifluoro-1-butene are added to the flask and cooled to 0 °C in an ice bath.

-

Oxidant Addition: A solution of the oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite) in a suitable solvent is added dropwise to the stirred solution of the alkene, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Workup: Upon completion, the reaction mixture is quenched by the addition of a reducing agent (e.g., aqueous sodium thiosulfate) to destroy any excess oxidant. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Key Applications

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, which readily undergoes nucleophilic ring-opening reactions.[2][3] This reactivity makes it a valuable precursor for the synthesis of a variety of fluorinated compounds.

Nucleophilic Ring-Opening Reactions

The strained three-membered ring of this compound is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and organometallic reagents.[2][7] The regioselectivity of the ring-opening is influenced by both steric and electronic factors. The electron-withdrawing trifluoromethyl group activates the adjacent carbon atom towards nucleophilic attack. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack.[3][7]

Caption: General scheme for the nucleophilic ring-opening of this compound.

Protocol: General Procedure for Nucleophilic Ring-Opening

Causality of Experimental Choices: The choice of solvent and temperature depends on the nature of the nucleophile. Polar aprotic solvents are often used to dissolve the reagents and facilitate the SN2 reaction. The reaction temperature is adjusted to control the rate of reaction and minimize side products.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried round-bottom flask is charged with this compound and a suitable solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere.

-

Nucleophile Addition: The nucleophile is added to the stirred solution. Depending on the reactivity of the nucleophile, the reaction may be cooled to a lower temperature (e.g., 0 °C or -78 °C) before addition.

-

Reaction Monitoring: The reaction is monitored by TLC or GC to determine the consumption of the starting epoxide.

-

Workup: The reaction is quenched by the addition of a suitable reagent (e.g., water or a saturated ammonium chloride solution). The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or distillation.

Spectroscopic Characterization

The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl and epoxide protons, with coupling patterns influenced by their stereochemical relationship.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the epoxide ring and the trifluoromethyl group.[9]

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a signal corresponding to the trifluoromethyl group.[10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C stretching of the epoxide ring and the C-F stretching of the trifluoromethyl group.[11][12]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Microwave spectroscopy has been employed to study the molecular structures of the cis and trans isomers of this compound.[13][14]

Safety and Handling

As a fluorinated epoxide, this compound should be handled with care in a well-ventilated fume hood.[15][16] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[15] Epoxides are generally reactive and should be stored in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[15]

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor. |

| H301 | Toxic if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Source:[5]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the introduction of the trifluoromethyl group. Its well-defined reactivity, centered around the nucleophilic ring-opening of the epoxide, allows for the stereocontrolled synthesis of complex fluorinated molecules. This guide has provided a detailed overview of its properties, synthesis, reactivity, and handling, equipping researchers with the foundational knowledge to harness the synthetic potential of this important compound.

References

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (2020). Beilstein Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Faiz, S., & Zahoor, A. F. (2016). Ring opening of epoxides with C-nucleophiles. Molecular Diversity, 20(4), 969–987. [Link]

-

This compound. (n.d.). ChemSynthesis. Retrieved January 23, 2026, from [Link]

-

Marshall, M. D., Leung, H. O., & Knight, C. (2022). The Microwave Spectra And Molecular Structures Of Cis- And Trans-1,1,1-trifluoro-2,3-epoxybutane. University of Illinois Urbana-Champaign. Retrieved January 23, 2026, from [Link]

-

Marshall, M. D., & Leung, H. O. (2022). THE MICROWAVE SPECTRA AND MOLECULAR STRUCTURES OF CIS- and TRANS-1,1,1-TRIFLUORO-2,3- EPOXYBUTANE. International Symposium on Molecular Spectroscopy. Retrieved January 23, 2026, from [Link]

-

Yamauchi, Y., Katagiri, T., & Uneyama, K. (2002). 1,1,1-Trifluoro-2,3-epoxypropane. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Ring Opening Reactions of Epoxides. A Review. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved January 23, 2026, from [Link]

-

Nucleophilic ring opening of 1,2-epoxides in aqueous medium. (2002). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

SYNTHESIS OF CHIRAL NON-RACEMIC DIOLS FROM (S,S)-1,2,3,4-DIEPOXYBUTANE: (2S,3S)-DIHYDROXY-1,4-DIPHENYLBUTANE. (1999). Organic Syntheses. Retrieved January 23, 2026, from [Link]

-

Trifluoroethylene Safety Data Sheet. (2018). Airgas. Retrieved January 23, 2026, from [Link]

-

Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. (2015). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

compared using 13C nmr spectroscopy. (n.d.). St. Benedict's Catholic School. Retrieved January 23, 2026, from [Link]

-

2,3-Epoxybutane. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (2020). Beilstein Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved January 23, 2026, from [Link]

- Preparation method and application of perfluoro-2, 3-epoxy-2-methylpentane. (2023). Google Patents.

-

Synthesis and Characterization of Novel Trifunctional Fluorine Containing Epoxy Resins Based on 1,1,1-Tris(2,3-epoxypropoxyphenyl). (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H5F3O | CID 2777109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 10. Three step synthesis of single diastereoisomers of the vicinal trifluoro motif - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. The Microwave Spectra And Molecular Structures Of Cis- And Trans-1,1,1-trifluoro-2,3-epoxybutane | IDEALS [ideals.illinois.edu]

- 14. isms.illinois.edu [isms.illinois.edu]

- 15. fishersci.com [fishersci.com]

- 16. 2,3-EPOXYBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Boiling Point Determination of 1,1,1-Trifluoro-2,3-epoxybutane

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of novel compounds is paramount. 1,1,1-Trifluoro-2,3-epoxybutane, a fluorinated epoxide, presents a unique set of properties that make it a valuable building block in organic synthesis. Its trifluoromethyl group can significantly alter the chemical and physical behavior of molecules into which it is incorporated, influencing factors such as metabolic stability and binding affinity. A fundamental physical constant for any volatile liquid is its boiling point, which provides insights into its intermolecular forces, purity, and is critical for its purification and handling. This guide offers a comprehensive overview of the principles and a detailed protocol for the accurate determination of the boiling point of this compound.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for designing a robust experimental protocol. The key physical and chemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₅F₃O | [1] |

| Molecular Weight | 126.08 g/mol | [2] |

| Boiling Point | 55-58 °C | [1] |

| CAS Number | 406-30-4 | [3] |

The relatively low boiling point of this compound indicates its volatile nature. This property, combined with the presence of the trifluoromethyl group, necessitates careful handling in a well-ventilated area to minimize inhalation exposure.[4][5]

Methodology for Boiling Point Determination: The Micro-Boiling Point Technique

For volatile and often valuable compounds like this compound, a micro-boiling point determination using a Thiele tube is the method of choice.[6][7] This technique is advantageous as it requires a minimal amount of the sample (typically less than 0.5 mL), enhancing safety and conserving material.[6]

The principle behind this method relies on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8] In this setup, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube submerged in the liquid is observed. Upon cooling, the temperature at which the liquid is drawn back into the capillary tube signifies the boiling point.[6][8]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the micro-boiling point determination workflow.

Caption: Workflow for micro-boiling point determination.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the determination of the boiling point of this compound.

Materials

-

This compound (approx. 0.5 mL)

-

Thiele tube

-

Mineral oil

-

Thermometer (-10 to 110 °C)

-

Micro test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or micro-burner

-

Clamp stand and clamps

-

Rubber band or a small piece of rubber tubing

Procedure

-

Apparatus Assembly:

-

Sample Preparation:

-

Carefully add approximately 0.5 mL of this compound to the micro test tube.

-

Place the capillary tube (sealed end up) into the micro test tube.[6]

-

-

Boiling Point Measurement:

-

Lower the thermometer and the attached test tube into the Thiele tube, ensuring the mineral oil level is above the sample. The thermometer bulb should be roughly in the center of the main body of the Thiele tube.[6]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner using a low flame.[7] This design allows for the even circulation of the heated oil.[9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is initially the trapped air expanding.

-

Continue to heat gently until a rapid and continuous stream of bubbles is observed exiting the capillary tube.[7] This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.[6][7]

-

Record this temperature. It is advisable to repeat the heating and cooling cycle to obtain a consistent reading.

-

Safety Precautions

-

Ventilation: Due to the volatile nature of this compound, all procedures should be conducted in a well-ventilated fume hood.[4]

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) should be worn at all times.[5]

-

Heating: Heat the Thiele tube gently to avoid shattering the glass and to ensure an accurate reading. Never heat a sealed container.

-

Handling Fluorinated Compounds: While this compound is not as reactive as elemental fluorine, care should be taken to avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[10] Epoxides as a class of compounds are reactive and should be handled with care.[11]

Conclusion

The accurate determination of the boiling point of this compound, found to be in the range of 55-58 °C, is crucial for its application in research and development.[1] The micro-boiling point method using a Thiele tube provides a reliable, safe, and material-sparing approach for characterizing this volatile fluorinated epoxide. Adherence to the detailed protocol and safety precautions outlined in this guide will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

chymist.com. Micro Boiling Point Determination. Retrieved from [Link]

-

Cheméo. Chemical Properties of 2,3-Epoxybutane (CAS 3266-23-7). Retrieved from [Link]

-

University of Southampton. Micro-boiling point measurement. Retrieved from [Link]

-

Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

-

ChemSynthesis. This compound. Retrieved from [Link]

-

YouTube. (2021, August 23). Boiling Point Using ThieleTube. Retrieved from [Link]

-

ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

-

Timstar. Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

YouTube. (2020, September 8). How To Measure A Micro Boiling Point. Retrieved from [Link]

-

The Society of the Plastics Industry, Inc. Guide to the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

ResearchGate. ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved from [Link]

-

University of Southampton. Micro-boiling point measurement. Retrieved from [Link]

-

Wikipedia. 2,3-Epoxybutane. Retrieved from [Link]

-

Town of Fort Frances. Fluoride Handling. Retrieved from [Link]

-

Purdue University. Fluorine Safety. Retrieved from [Link]

-

Oakwood Chemical. This compound. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C4H5F3O | CID 2777109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. fluoropolymers.eu [fluoropolymers.eu]

- 5. fortfrances.ca [fortfrances.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chymist.com [chymist.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 11. 2,3-EPOXYBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 1,1,1-Trifluoro-2,3-epoxybutane: Properties, Synthesis, and Handling

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-2,3-epoxybutane, a fluorinated epoxide of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's physical properties, with a particular focus on its density, alongside detailed discussions on its synthesis, reactivity, and safe handling protocols.

Introduction: The Significance of Fluorinated Epoxides

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes fluorinated compounds highly valuable in the design of novel pharmaceuticals and agrochemicals.[1] Epoxides, as versatile synthetic intermediates, allow for the stereospecific introduction of various functional groups through ring-opening reactions.[3] The combination of a trifluoromethyl group and an epoxide ring in this compound creates a unique building block for the synthesis of complex, biologically active molecules.[4]

Physicochemical Properties of this compound

A thorough understanding of the physical properties of a compound is crucial for its application in research and development. This section details the known and estimated properties of this compound.

Density: An Estimated Value in the Absence of Experimental Data

As of the latest literature review, a definitive experimental value for the density of this compound has not been reported. Chemical databases consistently indicate that this value is not available.[5] However, an estimation can be made by examining the density of structurally similar compounds. The density of 1,1,1-Trifluoro-2,3-epoxypropane (C₃H₃F₃O), a close structural analog, is reported to be approximately 1.3 g/cm³.[6] Given that the addition of a methyl group generally results in a slight decrease in density, it is reasonable to estimate that the density of this compound (C₄H₅F₃O) is in a similar range, likely slightly lower than its propane counterpart.

It is a general trend that the density of fluorocarbons is higher than their hydrocarbon analogs, often more than double that of water, due to the high molecular weight of fluorine.[7]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,1,1-Trifluoro-2,3-epoxypropane | 2,3-Epoxybutane |

| Molecular Formula | C₄H₅F₃O[8] | C₃H₃F₃O | C₄H₈O |

| Molecular Weight | 126.08 g/mol [8] | 112.05 g/mol | 72.11 g/mol |

| Boiling Point | 55-58 °C[5] | 38 °C[6] | 54-60 °C |

| Density | Not Experimentally Determined (Estimated: ~1.2-1.3 g/cm³) | ~1.3 g/cm³[6] | 0.826 g/cm³ |

| CAS Number | 406-30-4[8] | 359-41-1 | 3266-23-7 |

Computational Approaches to Density Prediction

In the absence of experimental data, computational methods can provide valuable estimations of physical properties. Quantitative Structure-Property Relationship (QSPR) models and Density Functional Theory (DFT) are two such approaches.[1][9] These methods utilize the molecular structure to predict properties like density. However, the accuracy of these predictions can vary, and they are best used as a guide until experimental data becomes available.[10]

Synthesis and Reactivity

The synthesis of fluorinated epoxides can be achieved through various methods, often involving the oxidation of a corresponding fluorinated alkene.[11] The reactivity of this compound is dominated by the strained three-membered epoxide ring, which is susceptible to nucleophilic attack.

Synthesis of this compound

A common route for the synthesis of epoxides is the epoxidation of an alkene. For this compound, this would involve the oxidation of 1,1,1-trifluoro-2-butene. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the double bond.[11]

Reactivity and Ring-Opening Reactions

The epoxide ring of this compound is highly susceptible to ring-opening reactions with a variety of nucleophiles.[11] This reaction is the cornerstone of its utility as a synthetic intermediate. The regioselectivity of the ring-opening is influenced by the electronic effects of the trifluoromethyl group and the reaction conditions (acidic or basic).[12][13] Under basic or neutral conditions, nucleophilic attack generally occurs at the less substituted carbon (SN2-type reaction).[12]

Applications in Drug Development and Medicinal Chemistry

The unique properties conferred by the trifluoromethyl group make this compound a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance a drug candidate's metabolic stability and membrane permeability.[2] By using this fluorinated epoxide, complex molecules with stereochemically defined centers can be synthesized, which is crucial for optimizing drug-receptor interactions.[4]

Experimental Protocol: Determination of Density

Given the absence of a reported experimental value, this section provides a detailed, step-by-step methodology for the accurate determination of the density of this compound.

Objective: To accurately measure the density of this compound using a pycnometer.

Materials:

-

This compound (high purity)

-

Pycnometer (calibrated)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled water bath

-

Distilled water

-

Acetone (for cleaning)

-

Nitrogen gas (for drying)

Procedure:

-

Cleaning and Calibration of the Pycnometer:

-

Thoroughly clean the pycnometer with distilled water and acetone.

-

Dry the pycnometer completely using a stream of nitrogen gas.

-

Accurately weigh the empty, dry pycnometer on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water and place it in the temperature-controlled water bath set to a specific temperature (e.g., 20.0 °C) until it reaches thermal equilibrium.

-

Carefully remove any excess water and dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water (m_water).

-

The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

-

Density Measurement of this compound:

-

Ensure the pycnometer is clean and dry.

-

Fill the pycnometer with this compound.

-

Place the filled pycnometer in the temperature-controlled water bath at the same temperature used for calibration until thermal equilibrium is reached.

-

Remove any excess liquid and dry the exterior of the pycnometer.

-

Weigh the pycnometer filled with the sample (m_sample).

-

-

Calculation:

-

The mass of the this compound is calculated as: mass = m_sample - m_empty.

-

The density (ρ) is then calculated as: ρ = mass / V.

-

-

Data Validation:

-

Repeat the measurement at least three times to ensure reproducibility.

-

Report the average density and the standard deviation.

-

Caption: Experimental workflow for determining the density of a liquid using a pycnometer.

Safety and Handling

Fluorinated epoxides, like other reactive chemical intermediates, require careful handling to minimize risks.[14][15]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[15]

-

Eye Protection: Safety glasses or goggles should always be worn.[15]

-

Lab Coat: A lab coat is necessary to protect clothing and skin.

Ventilation:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]

Storage:

-

Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[17]

-

Keep the container tightly closed to prevent moisture contamination and evaporation.[17]

In case of a spill:

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Ensure adequate ventilation during cleanup.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex fluorinated molecules with potential applications in drug discovery and materials science. While a definitive experimental value for its density is currently unavailable, this guide provides a reasonable estimate and a detailed protocol for its experimental determination. By understanding its properties, synthesis, reactivity, and adhering to strict safety protocols, researchers can effectively and safely utilize this important fluorinated epoxide in their work.

References

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

-

This compound | C4H5F3O. PubChem. [Link]

-

Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state. Vanderbilt University. [Link]

-

Epoxy Resin Safety: Essential Precautions for a Secure and Enjoyable Experience. [Link]

-

New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]

-

Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. [Link]

-

1,1,1‐Trifluoro‐2,3‐epoxypropane | Request PDF. ResearchGate. [Link]

-

Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. National Institutes of Health. [Link]

-

Quantification of Fluorine Density in the Outermost Atomic Layer. ResearchGate. [Link]

-

Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. National Institutes of Health. [Link]

-

Predicting Small Molecule Transfer Free Energies by Combining Molecular Dynamics Simulations and Deep Learning. ACS Publications. [Link]

-

Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state. Heriot-Watt Research Portal. [Link]

-

What safety precautions should I use when working with epoxy? EcoPoxy. [Link]

-

Kinetics of the Epoxidation of Geraniol and Model Systems by Dimethyldioxirane. National Institutes of Health. [Link]

-

This compound - C4H5F3O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

epoxide openings with weak nucleophiles. YouTube. [Link]

-

Computational prediction of small-molecule catalysts. National Institutes of Health. [Link]

-

Safe Handling of Epoxy Resin Systems. Wolverine Coatings Corporation. [Link]

-

February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds". Fluorine Notes. [Link]

-

A Computational Study of Density of Some High Energy Molecules. ResearchGate. [Link]

-

Safety Precautions When Handling Epoxy Glass Fiber Sheets. [Link]

-

Kinetics of the epoxidation of geraniol and model systems by dimethyldioxirane. PubMed. [Link]

-

9.6: Epoxide reactions. Chemistry LibreTexts. [Link]

-

Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Royal Society of Chemistry. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

-

Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry. [Link]

-

Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journals. [Link]

Sources

- 1. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C4H5F3O | CID 2777109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. fishersci.com [fishersci.com]

- 7. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 8. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Computational prediction of small-molecule catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. artline-resin.eu [artline-resin.eu]

- 15. ecopoxy.com [ecopoxy.com]

- 16. fluoropolymers.eu [fluoropolymers.eu]

- 17. fishersci.com [fishersci.com]

stability of fluorinated epoxides

An In-depth Technical Guide to the Stability of Fluorinated Epoxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Growing Importance of Fluorinated Compounds

The introduction of fluorine into organic molecules has become a cornerstone of modern chemistry, with profound implications across various scientific disciplines.[1][2][3][4] Fluorine-containing compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atom.[3][4] Its high electronegativity, small size, and the strength of the carbon-fluorine bond impart unique physicochemical characteristics to molecules, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity. These attributes are particularly sought after in the life sciences, where the strategic incorporation of fluorine can transform a biologically active molecule into a viable drug candidate.

The Unique Properties of the Epoxide Functional Group

Epoxides, or oxiranes, are three-membered cyclic ethers that possess a strained ring structure. This ring strain makes them susceptible to ring-opening reactions with a wide range of nucleophiles, rendering them valuable synthetic intermediates.[5][6] The polarity of the carbon-oxygen bonds and the inherent ring strain make epoxides highly reactive electrophiles. This reactivity is the basis for their extensive use in organic synthesis, enabling the construction of complex molecules with diverse functionalities.

Scope and Objectives of this Guide

This technical guide provides a comprehensive overview of the . By understanding the interplay between the fluorine atom(s) and the epoxide ring, researchers can better predict and control the reactivity of these valuable compounds. This guide will delve into the physicochemical principles governing the , their chemical and thermal stability, and practical considerations for their handling and use. The objective is to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize fluorinated epoxides in their work, from designing novel synthetic routes to developing new materials and therapeutics.